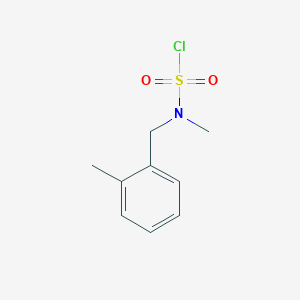

Methyl(2-methylbenzyl)sulfamoyl chloride

CAS No.:

Cat. No.: VC17758994

Molecular Formula: C9H12ClNO2S

Molecular Weight: 233.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNO2S |

|---|---|

| Molecular Weight | 233.72 g/mol |

| IUPAC Name | N-methyl-N-[(2-methylphenyl)methyl]sulfamoyl chloride |

| Standard InChI | InChI=1S/C9H12ClNO2S/c1-8-5-3-4-6-9(8)7-11(2)14(10,12)13/h3-6H,7H2,1-2H3 |

| Standard InChI Key | WOXQNLHPTKCCRJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CN(C)S(=O)(=O)Cl |

Introduction

Structural and Nomenclature Analysis

Methyl(2-methylbenzyl)sulfamoyl chloride possesses the systematic IUPAC name chloro(2-methylphenyl)methylsulfonylamine, with the molecular formula C₉H₁₂ClNO₂S. The structure comprises a sulfamoyl chloride core (-NHSO₂Cl), where the nitrogen atom is substituted by a methyl group and a 2-methylbenzyl moiety. This configuration confers both electrophilic reactivity at the sulfur center and steric hindrance from the aromatic substituent, influencing its chemical behavior .

Table 1: Key Structural and Molecular Data

| Property | Value | Source Analogy |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO₂S | |

| Molecular Weight (g/mol) | 233.71 (calculated) | |

| CAS Registry Number | Not explicitly reported | - |

| SMILES Notation | ClS(=O)(=O)N(C)Cc1c(C)cccc1 | Derived from |

Synthesis and Manufacturing

The synthesis of methyl(2-methylbenzyl)sulfamoyl chloride can be inferred from methodologies applied to analogous sulfamoyl chlorides. A plausible route involves the chlorination of a pre-formed sulfamic acid derivative using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Reaction Pathway

-

Formation of Sulfamic Acid Intermediate:

Methyl(2-methylbenzyl)amine reacts with chlorosulfonic acid (HSO₃Cl) under controlled conditions to yield the corresponding sulfamic acid. This step mirrors the synthesis of N-methylsulfamoyl chloride, where methylamine is treated with chlorosulfonic acid . -

Chlorination to Sulfamoyl Chloride:

The sulfamic acid intermediate undergoes chlorination using thionyl chloride, a method validated for methanesulfonyl chloride and related compounds .

Table 2: Synthetic Conditions for Analogous Compounds

| Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Thionyl Chloride | 60–80 | 70–85 | |

| Phosphorus Pentachloride | 100–120 | 65–75 |

Physicochemical Properties

While direct data for methyl(2-methylbenzyl)sulfamoyl chloride remains scarce, extrapolations from structurally related compounds suggest the following properties:

-

Boiling Point: Estimated at 210–230°C (760 Torr), based on the higher molecular weight compared to N-methylsulfamoyl chloride (188.9°C) .

-

Density: ~1.35–1.45 g/cm³, analogous to (2-methylphenyl)methanesulfonyl chloride (1.501 g/cm³) .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) but reactive toward protic solvents (water, alcohols) .

Reactivity and Applications

The sulfamoyl chloride group is highly electrophilic, enabling diverse nucleophilic substitutions. Key reactions include:

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, a class of compounds with significant pharmaceutical applications :

This pathway is critical for synthesizing antimicrobial and anticancer agents, as demonstrated in benzoylated sulfamoyl carboxylic acid derivatives .

Esterification

Methyl(2-methylbenzyl)sulfamoyl chloride reacts with alcohols to form sulfonate esters, intermediates in polymer and agrochemical synthesis :

Table 3: Comparative Reactivity of Sulfamoyl Chlorides

| Substrate | Product Class | Reaction Rate (Relative) | Reference |

|---|---|---|---|

| Amines | Sulfonamides | High | |

| Alcohols | Sulfonate Esters | Moderate | |

| Water | Hydrolysis | Rapid |

Future Directions and Research Gaps

Despite its synthetic utility, methyl(2-methylbenzyl)sulfamoyl chloride remains understudied. Priority research areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume